1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one base linked to a ribose-like tetrahydrofuran moiety. The compound features a hydrazine (-NH-NH₂) substituent at position 4 of the pyrimidine ring, distinguishing it from canonical nucleosides. Its synthesis typically involves coupling a modified sugar moiety (e.g., ribose derivatives) with functionalized pyrimidine bases under controlled enzymatic or chemical conditions .
Key structural attributes include:
- Stereochemistry: The tetrahydrofuran ring adopts the (2R,3R,4S,5R) configuration, critical for mimicking natural nucleosides and interacting with biological targets.
- Functional Groups: The hydroxymethyl group at C5 and hydroxyl groups at C3 and C4 enhance solubility, while the hydrazino group at C4 enables nucleophilic reactions or coordination with metal ions .
Properties
Molecular Formula |
C9H16N4O5 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1 |
InChI Key |
OEVHIJQOVRAQOG-XVKVHKPRSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N4-Aminocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N4-aminocytidine derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include hydrazine and bisulfite.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .
Scientific Research Applications
N4-Aminocytidine has several scientific research applications:
Chemistry: It is used as a powerful mutagen to induce transition mutations in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: N4-Aminocytidine may be used in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of N4-Aminocytidine involves its incorporation into DNA as N4-aminodeoxycytidine . This incorporation leads to mutations by inducing AT-to-GC and GC-to-AT transitions . The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA, causing mutagenesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-2-one Derivatives
Key Observations :
- Hydrazino vs. Thioxo: The hydrazino group in the target compound enhances nucleophilicity compared to the thioxo group in , which may improve interactions with electrophilic enzyme active sites.
Functional Analogs in Prodrug Design
Table 2: Prodrug Derivatives and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
